![molecular formula C12H19NO4 B14605186 {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid CAS No. 60950-68-7](/img/structure/B14605186.png)
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a methoxyimino group and a butoxyacetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the butoxyacetic acid moiety via an esterification or etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxyimino group to an amine or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds or engage in other interactions with enzymes or receptors, modulating their activity. The cyclopentene ring provides structural rigidity, while the butoxyacetic acid moiety can participate in additional interactions, enhancing the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the acetic acid moiety.
Acetic acid, [4-[5-(methoxyimino)-1-cyclopenten-1-yl]butoxy]: Another closely related compound with slight variations in the functional groups.
Uniqueness
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
60950-68-7 |
|---|---|
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-[4-(5-methoxyiminocyclopenten-1-yl)butoxy]acetic acid |
InChI |
InChI=1S/C12H19NO4/c1-16-13-11-7-4-6-10(11)5-2-3-8-17-9-12(14)15/h6H,2-5,7-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
JFPUMHADVCMHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C1CCC=C1CCCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)

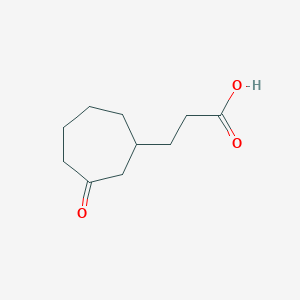
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)
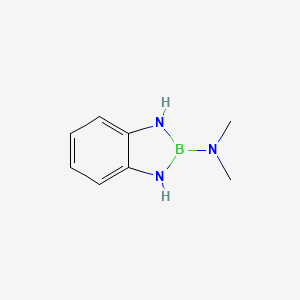
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
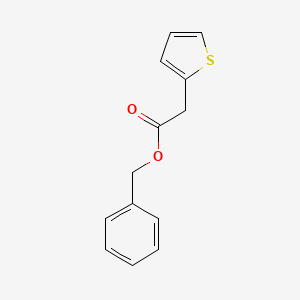
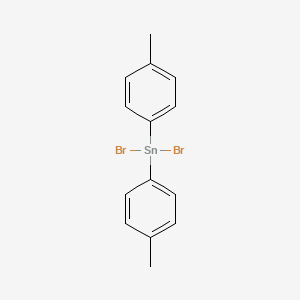
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)

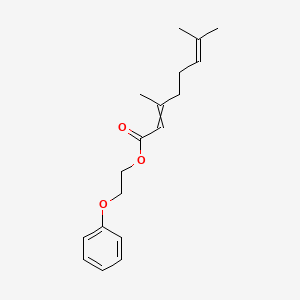


![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
